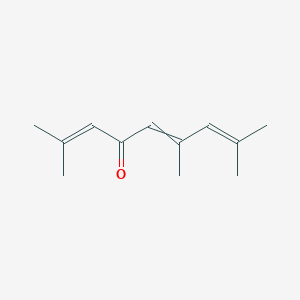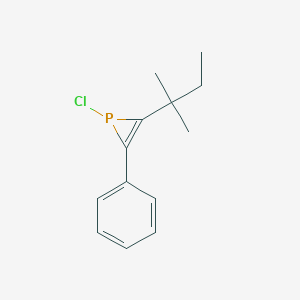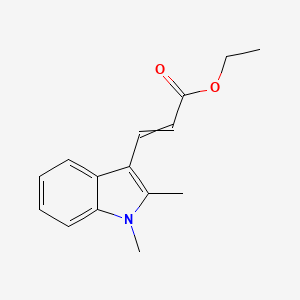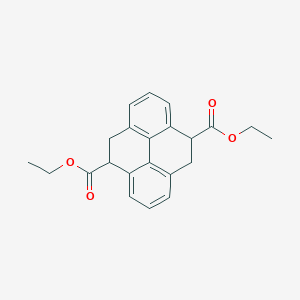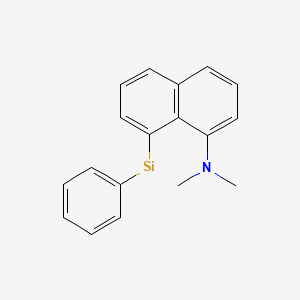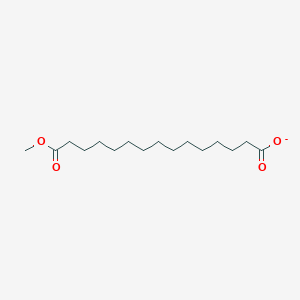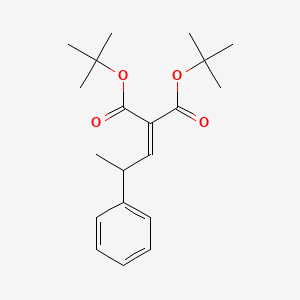
Di-tert-butyl (2-phenylpropylidene)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl (2-phenylpropylidene)propanedioate is an organic compound known for its unique structure and properties It is a derivative of propanedioate, featuring two tert-butyl groups and a phenylpropylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl (2-phenylpropylidene)propanedioate typically involves the esterification of propanedioic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient separation techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl (2-phenylpropylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Di-tert-butyl (2-phenylpropylidene)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which di-tert-butyl (2-phenylpropylidene)propanedioate exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, it may target specific functional groups within a molecule, leading to the formation of new products.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl malonate: Similar in structure but lacks the phenylpropylidene moiety.
Di-tert-butyl peroxide: Used as a radical initiator but has different reactivity and applications.
Propiedades
Número CAS |
112348-05-7 |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
ditert-butyl 2-(2-phenylpropylidene)propanedioate |
InChI |
InChI=1S/C20H28O4/c1-14(15-11-9-8-10-12-15)13-16(17(21)23-19(2,3)4)18(22)24-20(5,6)7/h8-14H,1-7H3 |
Clave InChI |
WKOVLKYNVBELIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
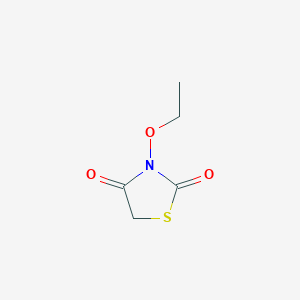

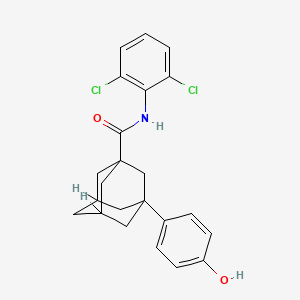
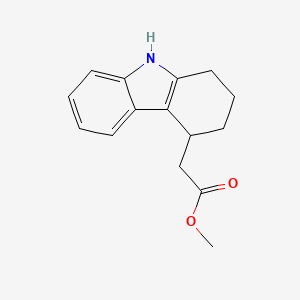
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
